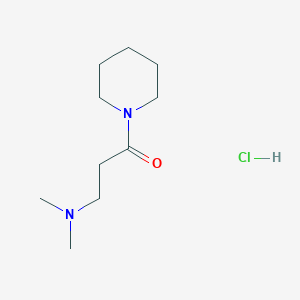

3-(Dimethylamino)-1-piperidin-1-ylpropan-1-one;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of dimethylamine , an organic compound with the formula (CH3)2NH . It’s a secondary amine and is a colorless, flammable gas with an ammonia-like odor .

Synthesis Analysis

While the exact synthesis process for “3-(Dimethylamino)-1-piperidin-1-ylpropan-1-one;hydrochloride” is not available, a similar compound, Dimethylaminopropylamine (DMAPA) , is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile . A subsequent hydrogenation step yields DMAPA .

Chemical Reactions Analysis

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .

Wissenschaftliche Forschungsanwendungen

Spectroscopic Properties and Synthesis

The compound has been involved in the synthesis of cross-conjugated ω,ω′-bis(dimethylamino) ketones and dinitriles containing cycloalkane or piperidine fragments. These compounds exhibit significant changes in their spectroscopic properties due to structural variations, such as the replacement of the C=O group with the C=C(CN)₂ group leading to a bathochromic shift in absorption spectra. This study suggests a sensitivity of the spectroscopic properties to the compound's structure, indicating potential applications in materials science or analytical chemistry (Krasnaya et al., 2009).

Cytotoxic Activity

A series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, synthesized by the condensation involving 3-(dimethylamino) phenol, demonstrated significant cytotoxic activities against various human tumor cell lines. This suggests the compound's potential utility in the development of new chemotherapeutic agents (Vosooghi et al., 2010).

Electrochemical Detection of DNA Interaction

The interaction of Mannich base derivatives, including those with structures similar to "3-(Dimethylamino)-1-piperidin-1-ylpropan-1-one;hydrochloride", with fish sperm double-stranded DNA (fs-dsDNA) was investigated using differential pulse voltammetry. This research highlights the potential of such compounds in the study of DNA interactions, which is crucial for understanding genetic material's chemical and biological behavior (Istanbullu et al., 2017).

Pharmacological Research Tool

The discovery of a nonpeptidic agonist of the urotensin-II receptor, structurally related to "3-(Dimethylamino)-1-piperidin-1-ylpropan-1-one;hydrochloride", highlights the compound's relevance in pharmacological research. Such compounds can serve as valuable tools for studying receptor functions and as leads in drug development (Croston et al., 2002).

Safety and Hazards

The safety data sheet for a related compound, 3-Dimethylaminopropiophenone hydrochloride, indicates that it is toxic if swallowed and may cause skin and eye irritation . It is recommended to handle it with care, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

3-(dimethylamino)-1-piperidin-1-ylpropan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-11(2)9-6-10(13)12-7-4-3-5-8-12;/h3-9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHBFLKBZRJYGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)N1CCCCC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)-1-piperidin-1-ylpropan-1-one;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 4-{2-cyano-3-[(3-fluorobenzyl)amino]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2863430.png)

![7-(1,3-Benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-4-methyl-5-isoxazolyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2863437.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2863438.png)

![Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid](/img/structure/B2863441.png)

![2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2863442.png)

![2-[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2863446.png)

![6-Isopropyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2863447.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B2863450.png)